molecular formula C10H10O4 B165473 7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran CAS No. 128753-82-2

7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran

Cat. No.: B165473
CAS No.: 128753-82-2
M. Wt: 194.18 g/mol
InChI Key: LWXUSVIZJFTNRN-UHFFFAOYSA-N
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Description

7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran is an organic compound with the molecular formula C11H12O4. It is a member of the benzofuran family, characterized by a fused benzene and furan ring system. This compound is notable for its unique structure, which includes a dioxetane ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxy-substituted benzofuran derivative with a suitable oxidizing agent to form the dioxetane ring. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the sensitive dioxetane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce simpler benzofuran compounds .

Scientific Research Applications

7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran involves its interaction with molecular targets through its reactive dioxetane ring. This ring can undergo cleavage to generate reactive oxygen species, which can interact with biological molecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application, such as its use in drug development or material science .

Comparison with Similar Compounds

Similar Compounds

  • 2a,7b-Dihydro-2a-(methoxymethyl)-7b-methyl-1,2-dioxeto (3,4-b)benzofuran
  • 2a,7b-Dihydro-2a-(methoxymethyl)-7b-methyl-1,2-dioxeto (3,4-b)benzofuran

Uniqueness

7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar dioxetane-containing benzofurans .

Properties

CAS No.

128753-82-2

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran

InChI

InChI=1S/C10H10O4/c1-9-10(11-2,14-13-9)7-5-3-4-6-8(7)12-9/h3-6H,1-2H3

InChI Key

LWXUSVIZJFTNRN-UHFFFAOYSA-N

SMILES

CC12C(C3=CC=CC=C3O1)(OO2)OC

Canonical SMILES

CC12C(C3=CC=CC=C3O1)(OO2)OC

Synonyms

2A,7B-DIHYDRO-7B-METHOXY-2A-METHYL-1,2-DIOXETO(3,4-B)BENZO.

Origin of Product

United States

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